8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazoline ring fused with a chromenone moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazoline ring: This can be achieved by the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.
Cyclization: The resulting pyrazoline intermediate undergoes cyclization with a suitable reagent to form the chromenone moiety.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyrazoline ring could produce a dihydropyrazole derivative.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Medicine: Due to its potential therapeutic effects, it is being investigated for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include other pyrazoline derivatives and chromenone-based compounds. These compounds share similar structural features and biological activities but may differ in their potency and specificity. For example:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has shown neurotoxic potential and is being studied for its effects on acetylcholinesterase activity.
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5H-chromen-5-yl: This compound is known for its antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C24H24N2O5 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H24N2O5/c1-12-7-20-22(16-5-4-6-17(16)24(28)31-20)23(27)21(12)19-11-18(25-26-19)13-8-14(29-2)10-15(9-13)30-3/h7-10,18,25,27H,4-6,11H2,1-3H3 |
InChI Key |
OOSJRPNKUUFLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=CC(=C5)OC)OC)O |
Origin of Product |
United States |
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